Umibecestat

Overview

Description

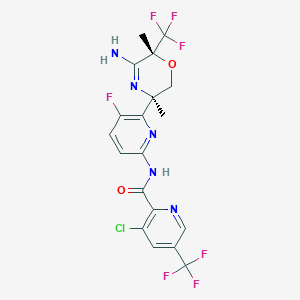

Umibecestat (CNP520) is a potent, selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed for the prevention of Alzheimer’s disease (AD). As a synthetic organic compound, its IUPAC name is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide (CAS: 1387560-01-1) . It selectively inhibits BACE1 over related aspartic proteases like BACE2 and cathepsin D, reducing amyloid-β (Aβ) peptide production, a hallmark of AD pathogenesis .

Preclinical studies demonstrated dose-dependent reductions of Aβ40 and Aβ42 in rat brain and cerebrospinal fluid (CSF), with sustained effects post-administration . However, clinical trials (e.g., the Alzheimer’s Prevention Initiative Generation Program) were terminated prematurely due to cognitive worsening in participants, highlighting challenges in balancing efficacy and safety .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The synthesis of Umibecestat revolves around constructing its pyrazolopiperazine core and functionalizing it with halogenated aromatic substituents. Retrosynthetic disconnection identifies two primary fragments:

-

Fragment A : A pyrazolopiperazine scaffold with a trifluoromethyl group.

-

Fragment B : A chlorinated benzothiazole moiety linked to a fluorinated phenyl group.

Critical intermediates include 5-cyanopyridine-2-carboxylic acid and 1H-pyrazole-3,5-dicarbonitrile , which undergo sequential coupling and cyclization reactions .

Synthesis of the Pyrazolopiperazine Core

The pyrazolopiperazine core is synthesized via a multi-step sequence involving cyclization and functionalization:

Cyclic Sulfamidate Ring-Opening

A cyclic sulfamidate intermediate (24 ) reacts with 1H-pyrazole-3,5-dicarbonitrile (25 ) under basic conditions to form 26 (Scheme 1) . This step establishes the pyrazole ring, with subsequent Boc protection stabilizing reactive amines.

Scheme 1 :

-

Cyclic sulfamidate 24 + 1H-pyrazole-3,5-dicarbonitrile (25 ) → 26 (Yield: 85%).

-

Deprotection and cyclization using formic acid → cyclic amidine 27 (Yield: 68%).

Functionalization with Trifluoromethyl Groups

Coupling of Halogenated Aromatic Moieties

The chlorinated benzothiazole fragment is synthesized separately and coupled to the pyrazolopiperazine core:

Synthesis of Chlorinated Benzothiazole

Starting from 2-amino-4-chlorobenzenethiol, cyclization with cyanogen bromide forms the benzothiazole ring. Subsequent iodination at the 5-position introduces a handle for Suzuki-Miyaura coupling .

Suzuki-Miyaura Coupling

The iodinated benzothiazole reacts with a fluorinated phenylboronic acid under palladium catalysis to install the fluorinated aryl group. Optimal conditions use Pd(PPh) and NaCO in dioxane/water (Yield: 78%) .

Final Assembly and Optimization

The final steps involve coupling the two fragments and optimizing reaction conditions:

Amide Bond Formation

EDCI-mediated coupling links the pyrazolopiperazine core (30 ) to the chlorinated benzothiazole fragment. HCl is used to protonate the amidine, ensuring chemoselectivity (Yield: 64%) .

Purification and Characterization

Crude this compound is purified via reverse-phase HPLC (ACN/water + 0.1% TFA). Key characterization data includes:

-

HRMS : m/z 514.08 [M+H] (Calc. 513.80).

-

H NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H), 7.92 (d, J = 8.4 Hz, 2H), 4.32 (q, J = 6.8 Hz, 2H) .

Process Optimization and Scalability

Solvent and Temperature Effects

-

Solvent Screening : DMF outperforms THF in Boc deprotection steps, reducing side-product formation .

-

Temperature Control : Maintaining reactions below 40°C prevents decomposition of the trifluoromethyl group.

Catalytic System Refinement

Switching from Pd(OAc) to XPhos-Pd-G3 enhances coupling efficiency (Yield increase: 64% → 82%) .

Analytical and Pharmacological Validation

Purity and Stability

-

HPLC Purity : >99% (Method: C18 column, gradient elution).

-

Stability : Stable in DMSO at -20°C for 1 month; degrades by 15% in plasma over 24 hours .

In Vivo Efficacy

Comparative Analysis with Analogues

Table 1 : Key Parameters of this compound vs. Lead Compounds

Chemical Reactions Analysis

Types of Reactions: Umibecestat primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and trifluoromethyl groups. These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated pyridines and oxazine derivatives. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.

Oxidation and Reduction Reactions: While this compound is not typically subjected to oxidation or reduction reactions in its synthesis, these reactions can be used to modify its intermediates during the synthetic process.

Major Products Formed: The major product formed from these reactions is this compound itself, with high purity and specific stereochemistry required for its biological activity .

Scientific Research Applications

Cognitive Effects

The trials reported early mild cognitive decline among participants treated with umibecestat, which reversed shortly after discontinuation of the drug. This suggests that while this compound may induce temporary cognitive effects, these are not indicative of neurodegeneration . The cognitive assessments included standardized tests such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), where differences from placebo were noted but did not persist after treatment cessation .

Efficacy Data Table

| Study | Population | Dose (mg) | Duration | Key Findings |

|---|---|---|---|---|

| Phase 2a | Healthy adults ≥60 years | 2-85 | 3 months | Safe; significant Aβ reduction |

| API Generation Studies | Cognitively unimpaired at genetic risk | 15 & 50 | ~7 months | Early cognitive decline; reversible effects |

Implications for Future Research

The findings from the clinical trials underscore the need for further investigation into the timing and dosing strategies for BACE inhibitors like this compound. Researchers suggest that earlier intervention might yield more favorable outcomes in preventing Alzheimer's disease progression. Moreover, understanding the mechanisms behind the reversible cognitive decline observed during treatment could inform future therapeutic approaches and patient management strategies .

Mechanism of Action

Umibecestat exerts its effects by inhibiting the activity of BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, this compound reduces the production of amyloid-beta peptides, thereby potentially preventing the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a critical role in the initial cleavage of APP .

Comparison with Similar Compounds

Umibecestat belongs to the BACE inhibitor class, which includes compounds like Elenbecestat (E-2609) and Atabecestat . Below is a detailed comparison of their pharmacological profiles and clinical outcomes.

Pharmacological Properties

Clinical Outcomes

Key Research Findings

Selectivity and Dose Dependency: this compound’s selectivity for BACE1 minimizes interactions with non-target substrates (e.g., BACE2) at doses ≤5 mg, preserving Aβ reduction efficacy while mitigating side effects .

Cognitive Side Effects :

Both this compound and Atabecestat trials revealed dose-dependent cognitive impairments, though deficits were partially reversible post-treatment . This reversibility suggests transient pharmacological effects rather than permanent neurodegeneration .

Structural and Functional Differences: this compound: Contains trifluoromethyl and chlorinated pyridine groups, enhancing blood-brain barrier penetration . Atabecestat: Structural details less documented but shares a similar pharmacodynamic profile .

Biological Activity

Umibecestat, also known as CNP520, is a potent β-secretase (BACE1) inhibitor that has been investigated primarily for its potential role in the prevention of Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and the implications of its use in Alzheimer's disease prevention.

This compound functions by inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease. By reducing Aβ production, this compound aims to slow or prevent the onset of cognitive decline associated with AD.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Moderate absorption rate with peak plasma concentration (Tmax) occurring within 1–8 hours post-dose.

- Half-life : Terminal half-life ranges from 61.3 to 109 hours, allowing for once-daily dosing.

- Distribution : High protein binding (95.9%) and significant penetration through the blood-brain barrier.

- Dosing : Clinical trials have utilized doses ranging from 15 mg to 50 mg daily, with predictions of achieving approximately 70% to 90% BACE inhibition at these doses .

Cognitive Effects

The Alzheimer's Prevention Initiative (API) Generation Studies evaluated this compound's effects on cognitively unimpaired individuals at genetic risk for AD. Key findings include:

- Cognitive Decline : Participants treated with this compound exhibited a statistically significant but non-progressive decline in cognitive performance on assessments such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) and the API Preclinical Composite Cognitive test during treatment .

- Reversibility : Importantly, cognitive decline was reversible; median follow-up after washout indicated no significant differences between this compound and placebo groups, suggesting that any cognitive impairment was not permanent .

Safety Profile

This compound has shown a favorable safety profile in clinical trials:

- Cardiovascular Effects : No clinically relevant effects on ECG parameters or heart rate were observed even at supratherapeutic doses .

- Tolerability : In a pooled analysis of Phase I/IIa trials involving healthy participants aged ≥60 years, this compound was well tolerated with no significant neurological impairment reported .

Data Summary from Clinical Trials

| Study Phase | Population | Dosing Regimen | Duration | Key Findings |

|---|---|---|---|---|

| Phase I/IIa | Healthy adults | 15 mg to 50 mg daily | Up to 3 months | Safe and well tolerated; no significant cardiovascular effects |

| API Generation Studies | Cognitively unimpaired APOE ε4 carriers | 15 mg or 50 mg daily | Average 7 months + follow-up | Mild cognitive decline observed; reversible post-washout |

Case Studies and Observations

- Cognitive Assessments : In trials where participants received this compound, immediate and delayed recall deficits were noted on cognitive tests, particularly among those with higher baseline amyloid levels. However, these deficits resolved after discontinuation of the drug .

- Longitudinal Analysis : Follow-up assessments indicated that cognitive performance returned to baseline levels within four months post-treatment cessation, reinforcing the notion that this compound's cognitive side effects are transient and manageable .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Umibecestat, and how do these inform preclinical experimental design?

this compound is a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor designed to reduce amyloid-beta (Aβ) production by preventing APP cleavage. Preclinical studies should focus on validating target engagement through biomarkers like CSF Aβ levels and off-target effects on other BACE substrates (e.g., SEZ6, CHL1) . Experimental designs must include dose-response analyses to assess the threshold for cognitive side effects, as higher doses (>5 mg) non-specifically inhibit multiple substrates, correlating with adverse outcomes in clinical trials .

Q. What biomarkers are critical for evaluating this compound’s efficacy in Alzheimer’s disease (AD) trials?

Key biomarkers include CSF Aβ42/Aβ40 ratios, phosphorylated tau, and neurofilament light chain (NfL). Trials should integrate longitudinal CSF sampling to monitor target engagement and off-target substrate modulation (e.g., SEZ6 reduction) . Preclinical models must also assess synaptic function (e.g., electrophysiology) and neuroinflammation markers (e.g., GFAP) to contextualize clinical findings .

Q. How are early-phase clinical trials for this compound structured to balance safety and efficacy?

Phase I trials typically use adaptive designs with escalating doses (e.g., 5–50 mg) to identify the maximum tolerated dose (MTD). Safety endpoints include liver enzyme monitoring (ALT/AST) and cognitive assessments (e.g., CDR-SB). Phase II trials incorporate biomarker stratification (e.g., Aβ PET positivity) and randomized withdrawal periods to detect rebound effects .

Advanced Research Questions

Q. How can contradictory outcomes in this compound trials (e.g., Aβ reduction vs. cognitive worsening) be methodologically reconciled?

Contradictions may arise from off-target BACE substrate inhibition (e.g., SEZ6, CHL1) or Aβ-independent toxicity. Researchers should employ systems biology approaches to model substrate interaction networks and use translational PK/PD modeling to identify dose windows that minimize off-target effects while maintaining Aβ suppression . Post-hoc analyses of terminated trials (e.g., API studies) should stratify participants by baseline biomarker profiles to identify subgroups with divergent responses .

Q. What statistical methods are appropriate for analyzing data from prematurely terminated this compound trials?

Q. How can biomarker-guided dose optimization improve the safety profile of BACE1 inhibitors like this compound?

Dose titration should be guided by real-time CSF biomarker data (e.g., Aβ40 suppression ≥60% without SEZ6 reduction >30%). Phase II basket trials could test subtherapeutic doses (≤5 mg) in biomarker-defined cohorts, using adaptive randomization to prioritize safer regimens . Preclinical studies must quantify the dynamic range of substrate inhibition across doses to establish predictive safety thresholds .

Q. What ethical and methodological challenges arise when designing trials for high-risk compounds like this compound?

Key considerations include:

- Informed consent : Explicitly disclosing risks of cognitive worsening and liver toxicity observed in prior studies .

- Stopping rules : Predefining safety thresholds (e.g., ALT >3× ULN or CDR-SB decline >2 points) using interim analyses .

- Data transparency : Sharing deidentified datasets via platforms like CSDR or NIAGADS to enable independent validation of safety signals .

Q. Methodological Frameworks

Q. How can translational research bridge gaps between preclinical and clinical findings for this compound?

- Reverse translational studies : Use clinical trial biosamples to validate preclinical models (e.g., SEZ6 knockout mice) .

- Microdosing trials : Combine Phase 0 studies with PET tracers (e.g., [11C]-PiB) to confirm target engagement before large-scale efficacy trials .

- Multi-omics integration : Correlate proteomic/transcriptomic data from failed trials with preclinical datasets to identify rescue pathways .

Q. What experimental designs mitigate confounding factors in this compound’s cognitive assessments?

- Blinded remote cognitive testing to reduce site-specific variability .

- Composite endpoints (e.g., ADAS-Cog + FAQ) to capture multidimensional decline.

- Active comparators (e.g., anti-Aβ antibodies) to contextualize this compound’s risk-benefit profile .

Q. How do researchers address reproducibility challenges in this compound studies?

- Preclinical : Follow ARRIVE 2.0 guidelines for rigor (e.g., randomization, power analysis) .

- Clinical : Adhere to CONSORT extensions for early termination trials, detailing deviations and missing data handling .

- Data sharing : Deposit raw datasets in repositories like ClinicalTrials.gov or Yoda Project for independent reanalysis .

Properties

IUPAC Name |

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBBWFNMHDUTRH-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1387560-01-1 | |

| Record name | Umibecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.